N,N-Bis(4-methylphenyl)glycine
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Overview
Description
N,N-Bis(4-methylphenyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of two 4-methylphenyl groups attached to the nitrogen atoms of the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methylphenyl)glycine typically involves the reaction of 4-methylaniline with glycine under specific conditions. One common method includes the use of acetic anhydride as a dehydrating agent to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methylphenyl)glycine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N-Bis(4-methylphenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methylphenyl)glycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to modulate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(4-nitrophenyl)glycine
- N,N-Bis(4-ethoxyphenyl)glycine
- N,N-Bis(4-chlorophenyl)glycine
Uniqueness
N,N-Bis(4-methylphenyl)glycine stands out due to the presence of the 4-methylphenyl groups, which impart unique chemical properties such as increased hydrophobicity and stability. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
725252-92-6 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-methyl-N-(4-methylphenyl)anilino)acetic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-3-7-14(8-4-12)17(11-16(18)19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
JBZXVWYJEFXXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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